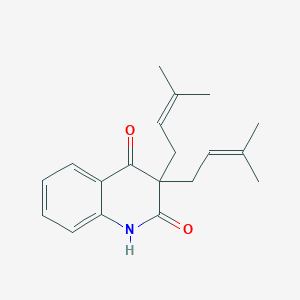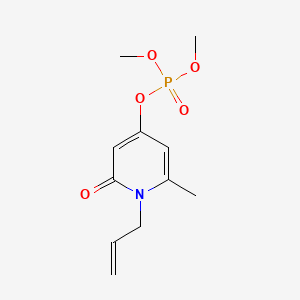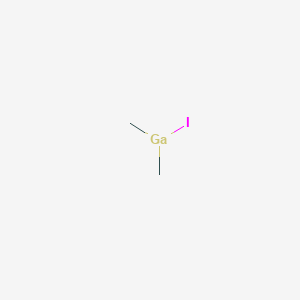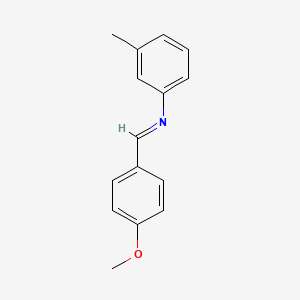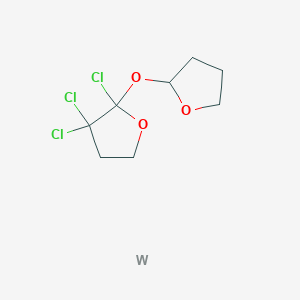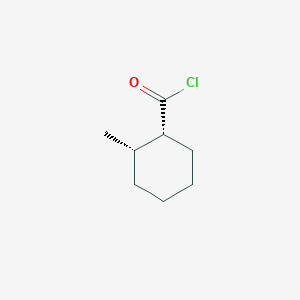![molecular formula C6H6N4O3 B14716845 N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide CAS No. 15352-89-3](/img/structure/B14716845.png)
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is a chemical compound that belongs to the class of formamides This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide typically involves the reaction of formamide with a pyrimidine derivative. One common method is the reaction of formamide with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
Formamide: A simpler formamide derivative with similar structural properties.
Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-dimethylformamide: Another formamide derivative with applications in organic synthesis.
Uniqueness
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
15352-89-3 |
|---|---|
Fórmula molecular |
C6H6N4O3 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide |
InChI |
InChI=1S/C6H6N4O3/c11-3-9-8-2-4-1-7-6(13)10-5(4)12/h1-3H,(H,9,11)(H2,7,10,12,13)/b8-2+ |
Clave InChI |
CHDKLHSEMZKNNP-KRXBUXKQSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1)/C=N/NC=O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C=NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



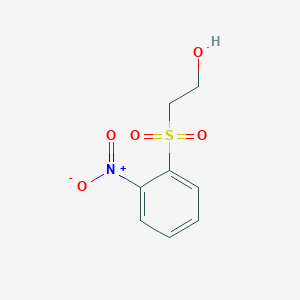

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)



